Introduction: The Strategic Advantage of Deuterium Labeling
Introduction: The Strategic Advantage of Deuterium Labeling
An In-depth Technical Guide to 2-Iodopropane-d7 for Researchers and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, precision and clarity are paramount. 2-Iodopropane-d7 (CAS No. 101927-33-7), an isotopically labeled analog of 2-iodopropane, serves as a powerful tool, providing researchers with a nuanced level of control and insight into complex biological and chemical systems.[1][2] By replacing the seven hydrogen atoms with their stable, heavier isotope, deuterium, the molecule's fundamental chemical reactivity is preserved while its mass and certain physical properties are subtly altered.[2] This seemingly minor change has profound implications, enabling its use in a variety of advanced applications.
The utility of deuterated compounds stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break.[3] In drug development, this can lead to a slower rate of metabolism by enzymes that catalyze C-H bond cleavage, a critical insight for pharmacokinetic studies.[3][4] Furthermore, the distinct mass of deuterium makes 2-Iodopropane-d7 an invaluable internal standard for quantitative mass spectrometry and a tracer in metabolic fate studies.[5][6] This guide offers a comprehensive overview of the core chemical properties, applications, and handling protocols for 2-Iodopropane-d7, designed for the senior application scientist and drug development professional.
Physicochemical Properties and Specifications
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. 2-Iodopropane-d7 is a colorless to pale yellow liquid, a characteristic it shares with its non-deuterated counterpart.[2] However, its deuteration results in a notable increase in density.[7][8] Key specifications are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | 2-Iodopropane-d7; Isopropyl-d7 iodide | [9][10] |
| CAS Number | 101927-33-7 | [1][7] |
| Molecular Formula | C₃D₇I or (CD₃)₂CDI | [1][7][11] |
| Molecular Weight | 177.04 g/mol | [1][7][9] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.774 g/mL at 25 °C | [7][8][11] |
| Boiling Point | 88 - 90 °C | [7][11] |
| Refractive Index | n20/D 1.4925 | [8][11] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [7][12] |
| Storage Temperature | 2-8°C, protected from light | [1][11] |
| Isotopic Purity | Typically ≥98 atom % D | [11] |
| Solubility | Insoluble in water | [13] |
Note: Some commercial preparations contain a copper stabilizer to prevent degradation.[11][14][15]
Synthesis and Isotopic Labeling Workflow
The most common and direct synthesis of 2-Iodopropane-d7 involves the iodination of its corresponding deuterated alcohol, 2-propanol-d8.[11][16] This approach ensures the comprehensive labeling of all seven non-iodine-bonded positions. The causality behind this choice is straightforward: using a fully deuterated precursor is the most efficient method to achieve high isotopic purity in the final product.
The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by iodine. This can be achieved using various iodinating agents, such as hydriodic acid or a mixture of phosphorus and iodine.[17]
Caption: A typical synthetic pathway from 2-propanol-d8 to purified 2-Iodopropane-d7.
Analytical Characterization
Validation of the identity, purity, and isotopic enrichment of 2-Iodopropane-d7 is critical. The following analytical techniques are standard for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As a deuterated compound, its NMR spectra are distinct. In ¹H NMR, the spectrum will show only residual proton signals, confirming high deuteration levels.[18] The ¹³C NMR spectrum is more informative for structural confirmation, typically showing two signals: one for the two equivalent methyl (-CD₃) carbons and another for the methine (-CDI) carbon at a different chemical shift.[19]
-
Mass Spectrometry (MS) : This is the definitive technique for confirming isotopic incorporation. The molecular ion peak will appear at m/z 177.04, corresponding to the mass of C₃D₇I (M+7 compared to the non-deuterated analog).[10][11] The fragmentation pattern will also be shifted. The base peak for the non-deuterated version is often the isopropyl cation ([C₃H₇]⁺) at m/z 43.[20] For 2-Iodopropane-d7, this fragment will appear at m/z 50 ([C₃D₇]⁺), providing clear evidence of deuteration.
-
Infrared (IR) Spectroscopy : The IR spectrum is used for functional group identification. While the C-I stretch is in the fingerprint region, the most telling feature is the presence of C-D stretching vibrations, which appear at a lower wavenumber (around 2100-2250 cm⁻¹) compared to the typical C-H stretches (around 2850-3000 cm⁻¹). This shift is a direct consequence of the heavier mass of deuterium.[21]
Applications in Research and Drug Development
The unique properties of 2-Iodopropane-d7 make it a versatile tool in several key areas of scientific research.
Isotopic Labeling for Mechanistic and Metabolic Studies
Deuterated compounds are instrumental in elucidating reaction mechanisms and tracking metabolic pathways.[5] By introducing 2-Iodopropane-d7 into a synthesis, researchers can create a labeled molecule. The fate of this molecule can then be tracked through a biological system using mass spectrometry. This allows for the unambiguous identification of metabolites, as they will retain the deuterium label, distinguishing them from endogenous compounds.
Internal Standards for Quantitative Bioanalysis
In pharmacokinetic studies, accurate quantification of a drug or its metabolites in biological matrices (like plasma or urine) is essential. Deuterated analogs of the analyte are considered the "gold standard" for internal standards in LC-MS/MS assays.[5][6] 2-Iodopropane-d7 can be used to synthesize these deuterated standards. The standard co-elutes with the non-labeled analyte but is easily distinguished by its higher mass. This corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable quantification.[6]
The Kinetic Isotope Effect in Drug Discovery
The KIE is a powerful principle leveraged in drug design to enhance a drug's metabolic profile.[3] If a drug's metabolic breakdown involves the cleavage of a C-H bond at a specific site, replacing that hydrogen with deuterium can slow down the process. This can lead to:
-
Improved Metabolic Stability : The drug remains in the body longer, increasing its half-life.[3]
-
Enhanced Duration of Action : A longer half-life may allow for less frequent dosing, improving patient compliance.[3]
-
Reduced Toxic Metabolite Formation : Slowing metabolism can decrease the formation of potentially harmful byproducts.[3]
Caption: Deuteration at a metabolic site can slow enzymatic breakdown, improving a drug's pharmacokinetic profile.
Safe Handling, Storage, and Disposal
As a flammable and potentially harmful chemical, strict safety protocols must be followed when handling 2-Iodopropane-d7.
-
Handling : Work in a well-ventilated fume hood.[7][12] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields or a face shield, chemical-resistant gloves, and a flame-retardant lab coat.[7][12] Avoid inhalation of vapors and contact with skin and eyes.[7][22] Keep away from heat, sparks, and open flames, and use non-sparking tools.[12][23]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] The recommended storage temperature is 2-8°C.[1][11] 2-Iodopropane is sensitive to light and can decompose, turning yellow or amber; therefore, it should be stored in an amber or opaque bottle.[13] The presence of a copper wire or strip as a stabilizer is common to prevent degradation.[11]
-
Accidental Release : In case of a spill, remove all ignition sources.[12] Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a suitable, sealed container for disposal.[12]
-
Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Experimental Protocols
The following protocols are provided as self-validating frameworks for common applications of 2-Iodopropane-d7.
Protocol 1: General Procedure for Deuterated Alkylation
This protocol describes the use of 2-Iodopropane-d7 to introduce a deuterated isopropyl group onto a nucleophile (e.g., an amine or phenol).
-
Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition : Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq) to the solution and stir for 10-15 minutes to deprotonate the substrate.
-
Alkylation : Add 2-Iodopropane-d7 (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring : Heat the reaction (if necessary) and monitor its progress by TLC or LC-MS. The appearance of a new spot (TLC) or a mass corresponding to the deuterated product confirms the reaction is proceeding.
-
Workup : Once the reaction is complete, cool to room temperature, filter off the base, and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation : Purify the crude product via column chromatography. Validate the final product's identity and purity using NMR and MS to confirm the incorporation of the d7-isopropyl group.
Protocol 2: Preparation of a Calibrant Stock with a d7-Labeled Internal Standard
This workflow details the preparation of an internal standard stock solution for a quantitative bioanalysis assay.
-
Synthesis of Standard : Synthesize the deuterated analog of the analyte using 2-Iodopropane-d7 as a precursor, following a procedure similar to Protocol 1. Purify to >99% purity.
-
Stock Solution Preparation : Accurately weigh approximately 1 mg of the purified d7-labeled internal standard (IS) and dissolve it in a Class A volumetric flask with a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution : Perform a serial dilution of the stock solution to create a working IS solution at a concentration relevant to the expected analyte concentration in the study samples (e.g., 100 ng/mL).
-
Sample Spiking : Prior to sample extraction, add a small, precise volume of the working IS solution to all samples, calibration standards, and quality control samples.
-
Validation System : The consistent response of the IS across the analytical run validates the integrity of the sample preparation and injection process. A significant deviation in the IS signal in a particular sample would flag it for re-analysis, making the protocol self-validating.
Conclusion
2-Iodopropane-d7 is more than just a heavy version of a simple alkyl halide; it is a sophisticated chemical tool that provides critical advantages for researchers in organic synthesis, drug metabolism, and pharmacokinetics. Its utility in creating highly effective internal standards for mass spectrometry and in probing the kinetic isotope effect to design better, safer drugs underscores its importance.[3][4][6] By understanding its chemical properties, adhering to strict safety protocols, and employing validated experimental designs, scientists can fully leverage the power of isotopic labeling to accelerate discovery and innovation.
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